3,5-Dihydroxy-4-isopropylbenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3,5-dihydroxy-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-5(2)9-7(11)3-6(10(13)14)4-8(9)12/h3-5,11-12H,1-2H3,(H,13,14) |
InChI Key |
XIIWDEPRIAPYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C(=O)O)O |
Origin of Product |
United States |
Occurrence and Isolation of 3,5 Dihydroxy 4 Isopropylbenzoic Acid
Identification of Natural Sources or Microbial Origins
Direct evidence for the natural occurrence of 3,5-Dihydroxy-4-isopropylbenzoic acid in specific plant, animal, or microbial sources is not prominently reported in scientific literature. However, the core structure of dihydroxybenzoic acid is a common motif in a variety of natural products. For instance, its isomer, 3,4-dihydroxybenzoic acid (protocatechuic acid), is found in a wide array of plants, including the fern Trichomanes chinense, Ageratum conyzoides, and black onions. researchgate.netbiosciencejournals.comresearchgate.net Another related compound, 3,5-dihydroxybenzoic acid (α-Resorcylic acid), has been identified in peanuts (Arachis hypogaea), chickpeas (Cicer arietinum), and red sandalwood (Pterocarpus santalinus). mdpi.com The presence of these related compounds suggests that this compound could potentially be found in nature, though it has yet to be widely isolated and reported.
Microbial origins for similar compounds have also been explored. Engineered strains of Escherichia coli have been utilized to produce (S,S)‐2,3‐Dihydroxy‐2,3‐dihydrobenzoic acid, a precursor in the synthesis of other bioactive molecules. researchgate.net This indicates a potential for microbial synthesis of related benzoic acid derivatives, although specific microbial production of this compound has not been documented.
Methodologies for Natural Product Isolation of this compound
While specific protocols for the isolation of this compound are not detailed in existing research, general methodologies for the extraction and purification of phenolic acids from natural sources are well-established. nih.gov These techniques are applicable to the isolation of similar compounds and would likely be adapted for this specific molecule.
The initial step typically involves the extraction of the compound from the biological material using a suitable solvent or a combination of solvents. researchgate.net Common methods include maceration, soxhlet extraction, and more modern techniques like ultrasound-assisted extraction and supercritical fluid extraction. researchgate.netresearchgate.net The choice of solvent is crucial and is often guided by the polarity of the target compound.
Following extraction, the crude extract, which is a complex mixture of various compounds, undergoes further separation and purification. nih.gov Chromatographic techniques are central to this process. nih.gov A typical workflow might involve:
Column Chromatography: Often the first step in purification, using stationary phases like silica (B1680970) gel or Sephadex LH-20 to separate compounds based on polarity or size. researchgate.net
Preparative Thin-Layer Chromatography (TLC): Used for further separation of fractions obtained from column chromatography. researchgate.net
High-Performance Liquid Chromatography (HPLC): A high-resolution technique, frequently used in the final stages of purification to obtain a pure compound. researchgate.netnih.gov Reverse-phase HPLC is particularly common for the separation of phenolic compounds. nih.gov
The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. biosciencejournals.com
A summary of common isolation techniques for related phenolic acids is presented in the table below.
| Isolation Technique | Principle of Separation | Application in Phenolic Acid Isolation |
| Solvent Extraction | Differential solubility of compounds in various solvents. | Initial extraction from plant or microbial material. |
| Column Chromatography | Adsorption or size exclusion of molecules on a solid phase. | Gross separation of compounds in the crude extract. |
| Preparative TLC | Differential migration of compounds on a thin layer of adsorbent. | Further purification of fractions. |
| HPLC | High-resolution separation based on partitioning between a stationary and mobile phase. | Final purification to yield a pure compound. |
Contextualization within Related Naturally Occurring Aromatic Compounds
This compound belongs to the broad class of aromatic compounds, which are characterized by a planar ring system with delocalized pi-electrons. byjus.com Many of these compounds are biosynthesized by plants and microorganisms. byjus.com Within this class, it is a derivative of benzoic acid.
Several other naturally occurring dihydroxybenzoic acids are structurally related to this compound. These include:
3,4-Dihydroxybenzoic acid (Protocatechuic acid): Widespread in the plant kingdom and known for its antioxidant properties. researchgate.netmdpi.com
3,5-Dihydroxybenzoic acid (α-Resorcylic acid): Found in various plants and has demonstrated nematicidal activity. mdpi.com
2,3-Dihydroxybenzoic acid: A key intermediate in the microbial synthesis of some iron-chelating compounds (siderophores).
The presence of an isopropyl group at the 4-position distinguishes this compound from these more commonly known natural products. This substitution is less common in naturally occurring phenolic acids but is seen in other classes of natural products, such as in the aromatic monoterpenoid, 4-isopropylbenzoic acid (cumic acid). hmdb.ca The unique combination of the dihydroxy and isopropyl substitutions on the benzoic acid core suggests that this compound may possess distinct biological activities worth investigating.
Synthetic Methodologies for 3,5 Dihydroxy 4 Isopropylbenzoic Acid and Its Precursors
Chemical Synthesis Routes for 3,5-Dihydroxy-4-isopropylbenzoic Acid
The construction of the this compound molecule can be approached through direct alkylation of a precursor or via more complex, multi-step pathways that build the desired structure sequentially.
The direct isopropylation of 3,5-Dihydroxybenzoic acid represents a straightforward approach to synthesizing the target compound. This reaction typically falls under the category of Friedel-Crafts alkylation, where an isopropyl group is introduced onto the aromatic ring. However, to achieve selective isopropylation at the 4-position and to prevent side reactions, this process is often carried out on a precursor where the hydroxyl groups are protected, for example, as methoxy (B1213986) groups. google.com The precursor, 3,5-Dihydroxybenzoic acid, is itself an important fine chemical intermediate synthesized from benzoic acid through processes like disulfonation followed by hydrolysis. google.comwikipedia.org
More commonly, multi-step strategies are employed to precisely construct the this compound core. A prevalent strategy involves protecting the hydroxyl groups of the starting material, performing the isopropylation, and then deprotecting to yield the final product.
One documented synthetic route starts with methyl 3,5-dimethoxybenzoate (B1226732). google.com This precursor is subjected to an isopropylation reaction, followed by further chemical transformations. google.com The key steps in this strategy are outlined below:
Isopropylation of a Protected Precursor : Methyl 3,5-dimethoxybenzoate is reacted with isopropanol (B130326) in the presence of a strong acid catalyst, such as an 80% (v/v) sulfuric acid aqueous solution. google.com This step introduces the isopropyl group at the 4-position, yielding 3,5-dimethoxy-4-isopropylbenzoic acid. google.com
Demethylation (Deprotection) : The resulting methoxy-protected intermediate must be demethylated to reveal the free hydroxyl groups. This is a common final step in the synthesis of phenolic compounds. Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are effective reagents for this demethylation process. researchgate.net
This multi-step approach allows for greater control over the reaction, minimizing the formation of isomeric byproducts and leading to a higher purity of the desired this compound.
| Step | Starting Material | Reagents | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1 | Methyl 3,5-dimethoxybenzoate | Isopropanol, 80% (v/v) Sulfuric Acid | Temperature: 50-70°C; Time: 4-7 hours | 3,5-Dimethoxy-4-isopropylbenzoic acid | google.com |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the synthesis of this compound is crucial for its efficient and cost-effective production, particularly for industrial applications. google.com Research efforts focus on catalyst selection, adjustment of reaction parameters, and the adoption of modern synthetic technologies.
The choice of catalyst and the fine-tuning of reaction parameters are essential for maximizing yield and purity. In the synthesis of the precursor 3,5-dimethoxy-4-isopropylbenzoic acid, an 80% (v/v) aqueous solution of sulfuric acid is utilized as the catalyst. google.com The reaction conditions have been carefully optimized. google.com
Key optimized parameters include:
Temperature : The reaction is maintained between 50-70°C. google.com
Reaction Time : The isopropylation step is typically carried out for 4 to 7 hours. google.com
Molar Ratio : The molar ratio of the starting material, methyl 3,5-dimethoxybenzoate, to the alkylating agent, isopropanol, is controlled in the range of 1:1 to 1:1.2. google.com
These specific conditions are designed to promote the desired reaction while minimizing the formation of unwanted byproducts. google.com
Advanced synthetic techniques are being explored to improve the efficiency of reactions involved in producing this compound and its derivatives. Microwave-assisted organic synthesis is a notable example, offering significant advantages such as accelerated reaction rates, improved yields, and cleaner reaction profiles. rasayanjournal.co.in
While direct literature on the microwave-assisted synthesis of this compound is limited, the application of this technology to similar transformations is well-documented. For instance, the demethylation of (E)-3,5-dimethoxy-4-isopropylstilbene to produce its dihydroxy analog was successfully achieved using microwave irradiation, which completed the reaction rapidly at a lower temperature and with a higher yield compared to conventional heating methods. researchgate.net In another study on a related compound, microwave heating reduced the reaction time from 10 hours to just 25 minutes while increasing the yield from 75.6% to 87.1%. geneseo.edu These findings suggest that microwave irradiation could be a highly effective technique for the demethylation step in the synthesis of this compound, aligning with the principles of green chemistry. scispace.com
Role of this compound as a Key Synthetic Intermediate or Starting Material
This compound serves as a crucial building block or key intermediate in the synthesis of more complex, biologically active molecules. Its specific arrangement of functional groups—two hydroxyls, an isopropyl group, and a carboxylic acid on a benzene (B151609) ring—makes it a versatile precursor for various derivatives.
A significant application of this compound is as a starting material for the synthesis of polyphenolic acrylic acid derivatives. google.com For example, it is used to produce 3-(3,5-dihydroxy-4-isopropylphenyl)acrylic acid, a compound investigated for its potential in treating autoimmune skin diseases like psoriasis and eczema. google.com
Furthermore, it is a precursor for synthesizing novel stilbene (B7821643) derivatives. Specifically, it is used to create (E)-3,5-dihydroxy-4-isopropylstilbene (DHPS), a compound studied for its anti-inflammatory properties. researchgate.netnih.gov This stilbene derivative has been formulated into nanoemulsions to improve its transdermal delivery, highlighting the therapeutic potential of compounds derived from this core structure. nih.govnih.gov The scaffold is also related to intermediates used in the synthesis of natural products like espintanol. researchgate.net
| Derivative | Potential Application | Reference |
|---|---|---|
| 3-(3,5-dihydroxy-4-isopropylphenyl)acrylic acid | Treatment of autoimmune skin diseases (e.g., psoriasis, eczema) | google.com |
| (E)-3,5-dihydroxy-4-isopropylstilbene (DHPS) | Anti-inflammatory agent | researchgate.netnih.gov |
Precursor in the Synthesis of Stilbene Derivatives (e.g., Benvitimod)
The most prominent application of this compound is as a crucial precursor in the synthesis of the stilbene derivative Benvitimod (B1666157). chemicalbook.com Benvitimod, also known as Tapinarof or (E)-3,5-dihydroxy-4-isopropylstilbene, is a therapeutic agent used for treating conditions like psoriasis and eczema. chemicalbook.comresearchgate.net The synthesis of Benvitimod and its isomers often utilizes this compound or its immediate precursors as the starting point for constructing the characteristic stilbene scaffold. researchgate.net
One documented multi-step synthesis of a Benvitimod impurity, the (Z)-isomer, begins with 3,5-dihydroxybenzoic acid, which is first isopropylated to form this compound. researchgate.net A more direct route to the therapeutically active (E)-isomer, Benvitimod, also involves this key intermediate. A patented method describes the synthesis of the related cis-isomer of Benvitimod, explicitly starting from this compound. google.com This process involves a sequence of chemical transformations to build the final molecule. google.com
The general synthetic sequence to produce stilbene derivatives from this compound involves several key steps. The process often begins with protecting the hydroxyl groups, typically through methylation, to prevent unwanted side reactions in subsequent steps. google.com The carboxylic acid group is then modified. For instance, it can be reduced to a benzyl (B1604629) alcohol, which is then converted into a benzyl halide or another reactive species suitable for coupling reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form the characteristic ethylene (B1197577) bridge of the stilbene structure. chemicalbook.com
A detailed pathway for synthesizing the cis-isomer is outlined in the following table, starting from this compound. google.com
| Step | Reaction | Intermediate Product |
| 1 | Methylation | 3,5-dimethoxy-4-isopropylbenzoate |
| 2 | Reduction | 3,5-dimethoxy-4-isopropylbenzyl alcohol |
| 3 | Oxidation | 3,5-dimethoxy-4-isopropylbenzaldehyde |
| 4 | Condensation | 3,5-dimethoxy-4-isopropyl stilbene acid |
| 5 | Decarboxylation | 3,5-dimethoxy-4-isopropyl stilbene |
| 6 | Demethylation | cis-Benvitimod |
This table outlines the synthetic pathway to cis-Benvitimod, starting from this compound as the raw material. The process involves a sequence of methylation, reduction, oxidation, condensation, decarboxylation, and final demethylation to yield the target compound. google.com
This strategic use of this compound highlights its importance in pharmaceutical synthesis, providing an essential building block for constructing the complex stilbene core of Benvitimod. chemicalbook.comgoogle.com
Intermediate in the Preparation of Other Biologically Relevant Molecules
While this compound is overwhelmingly documented as a precursor to stilbenoids like Benvitimod, its utility as a chemical intermediate extends to the synthesis of its own derivatives, which serve as research chemicals or precursors for further molecular elaboration. newdrugapprovals.org The initial steps in the synthesis of Benvitimod, for example, generate several important intermediates derived from the parent benzoic acid.
For instance, the methylation of this compound yields 3,5-dimethoxy-4-isopropylbenzoic acid. newdrugapprovals.org This compound is not only a key intermediate in the pathway to stilbenes but also a useful research chemical in its own right. google.com This methylated derivative can then be reduced to produce 3,5-dimethoxy-4-isopropylbenzyl alcohol, another critical intermediate. newdrugapprovals.org
The synthetic transformations are summarized in the table below:
| Starting Material | Reaction | Product |
| This compound | Methylation | 3,5-dimethoxy-4-isopropylbenzoic acid |
| 3,5-dimethoxy-4-isopropylbenzoic acid | Reduction (e.g., with Potassium borohydride (B1222165) and BF3.Et2O) | 3,5-dimethoxy-4-isopropylbenzyl alcohol |
This table shows the initial derivatization of this compound into key intermediates that are pivotal for the synthesis of more complex molecules. newdrugapprovals.org
Although the current body of scientific literature heavily emphasizes the role of this compound in the synthesis of stilbene-based compounds, the reactivity of its carboxylic acid and hydroxyl functional groups allows for its potential application in creating a variety of other molecular scaffolds. However, its primary and most well-documented role remains as a specialized building block for the pharmaceutical agent Benvitimod.
Advanced Spectroscopic and Structural Elucidation Techniques for 3,5 Dihydroxy 4 Isopropylbenzoic Acid and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
For ¹H NMR, the spectrum would exhibit distinct signals corresponding to each type of proton in the molecule. The two aromatic protons are chemically equivalent and would appear as a singlet. The isopropyl group would produce a characteristic septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, due to spin-spin coupling. The acidic protons of the two phenolic hydroxyl groups and the carboxylic acid group would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
In ¹³C NMR spectroscopy, each unique carbon atom in the structure would generate a distinct signal. This allows for the confirmation of the total number of carbon atoms and provides information about their chemical environment (aromatic, aliphatic, carbonyl).
Table 1: Predicted ¹H and ¹³C NMR Data for 3,5-Dihydroxy-4-isopropylbenzoic Acid
| ¹H NMR Spectroscopy | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (2,6) | ~7.0-7.2 | s (singlet) | N/A |
| -CH(CH₃)₂ | ~3.0-3.3 | sept (septet) | ~7.0 |
| -CH(CH₃)₂ | ~1.2-1.4 | d (doublet) | ~7.0 |
| Ar-OH | Variable (broad) | s (singlet) | N/A |
| -COOH | Variable (broad) | s (singlet) | N/A |
| ¹³C NMR Spectroscopy | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | ||
| C=O (Carboxylic Acid) | ~170-175 | ||
| C-OH (C3, C5) | ~155-160 | ||
| C-isopropyl (C4) | ~125-130 | ||
| C-COOH (C1) | ~120-125 | ||
| Ar-CH (C2, C6) | ~108-112 | ||
| -CH(CH₃)₂ | ~25-30 | ||
| -CH(CH₃)₂ | ~20-25 |
Mass Spectrometry (MS) Techniques (e.g., FTICR-MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS), including techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), is crucial for determining the precise molecular formula of a compound. For this compound (C₁₀H₁₂O₄), HRMS would provide a highly accurate mass measurement of its molecular ion, allowing for the confirmation of its elemental composition.
The calculated monoisotopic mass of C₁₀H₁₂O₄ is 196.0736 Da. An experimental HRMS measurement within a few parts per million (ppm) of this value would unequivocally confirm the molecular formula.
Furthermore, mass spectrometry provides valuable structural information through fragmentation analysis. In techniques like electron ionization (EI-MS) or tandem mass spectrometry (MS/MS), the molecular ion is induced to break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. Expected fragmentation pathways for this compound would include the loss of the isopropyl group, the carboxylic acid group, and other characteristic cleavages.
Table 2: Predicted HRMS and Fragmentation Data for this compound
| Analysis | Predicted Value | Information Provided |
|---|---|---|
| Monoisotopic Mass | 196.0736 Da | Confirms molecular formula C₁₀H₁₂O₄ |
| Molecular Ion [M]⁺• | m/z 196 | Mass of the intact molecule |
| Fragment [M-CH₃]⁺ | m/z 181 | Loss of a methyl group from the isopropyl moiety |
| Fragment [M-C₃H₇]⁺ | m/z 153 | Loss of the isopropyl group |
| Fragment [M-COOH]⁺ | m/z 151 | Loss of the carboxylic acid group (decarboxylation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.
The presence of a carboxylic acid is confirmed by a very broad O-H stretching band, typically appearing from 2500 to 3300 cm⁻¹, which overlaps with C-H stretching vibrations, and a strong, sharp C=O stretching band around 1700 cm⁻¹. The phenolic O-H groups would also contribute to the broadness of the hydroxyl absorption. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid & Phenol (B47542) | O-H stretch | 2500-3500 | Very broad |
| Isopropyl & Aromatic | C-H stretch | 2850-3100 | Medium to strong |
| Carboxylic Acid | C=O stretch | 1680-1720 | Strong, sharp |
| Aromatic Ring | C=C stretch | 1450-1600 | Variable |
| Carboxylic Acid & Phenol | C-O stretch | 1200-1350 | Strong |
Advanced Chromatographic Methods in Conjunction with Spectroscopic Techniques for Purity and Identity Confirmation
While spectroscopic methods provide detailed structural information, they are most powerful when coupled with high-performance separation techniques. Advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and separating it from starting materials, by-products, and isomers.
Given the polar nature of the molecule, reversed-phase HPLC is a suitable method. The separation of dihydroxybenzoic acid isomers often requires specialized columns, such as those designed for mixed-mode or hydrogen-bonding interactions, to achieve optimal resolution.
The coupling of these chromatographic systems with spectroscopic detectors provides a powerful hyphenated technique.
HPLC-UV/PDA: A UV or Photodiode Array (PDA) detector allows for the quantification of the compound and provides information about its chromophore, aiding in peak identification.
LC-MS/MS: The combination of liquid chromatography with tandem mass spectrometry is the gold standard for identity confirmation and purity analysis. As the separated components elute from the column, they are introduced into the mass spectrometer. This allows for the acquisition of mass spectra for the main compound and any impurities, confirming the identity of the target peak and enabling the structural characterization of unknown substances. The use of UPLC-MS/MS has been noted in the analysis of compounds derived from this compound, highlighting its importance in the analytical workflow. google.com This combination confirms that the peak at a specific retention time corresponds to the compound with the correct mass and fragmentation pattern, providing ultimate confidence in both identity and purity.
Investigation of Biological Activities and Underlying Mechanisms of 3,5 Dihydroxy 4 Isopropylbenzoic Acid and Its Derivatives
Mechanistic Studies of Antioxidant Activity
The antioxidant capabilities of 3,5-Dihydroxy-4-isopropylbenzoic acid and its derivatives are multifaceted, involving direct interaction with reactive oxygen species (ROS) and modulation of endogenous antioxidant systems.
Radical Scavenging Mechanisms
The core chemical structure, featuring two hydroxyl (-OH) groups in the meta-positions (3 and 5) on the benzene (B151609) ring, is fundamental to the radical scavenging ability of these compounds. nih.gov Phenolic antioxidants can neutralize free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govresearchgate.net In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus quenching its reactivity. The resulting phenoxy radical is stabilized by electron delocalization across the aromatic ring. nih.gov The SET mechanism involves the transfer of an electron to the radical, followed by proton transfer. researchgate.net For dihydroxybenzoic acids, studies indicate that HAT is the most favorable mechanism in nonpolar environments, while a sequential proton loss electron transfer (SPLET) mechanism predominates in polar solvents. researchgate.net
The stilbene (B7821643) derivative, 3,5-dihydroxy-4-isopropylstilbene (B173183), has demonstrated powerful antioxidant action in various in vitro assays. nih.gov Its efficacy in scavenging different types of radicals has been quantified, showing superior activity in some cases compared to known antioxidants like butylated hydroxyanisole (BHA). nih.gov The presence of hydroxyl groups is crucial for this activity, acting as hydrogen donors to neutralize harmful radicals. nih.gov
| Radical Type | Scavenging Activity (%) of 3,5-dihydroxy-4-isopropylstilbene (at 100 μg/ml) | Reference Compound Activity (%) |
|---|---|---|
| Superoxide Radical | 92.1% | Lower than stilbene (BHA) |
| Hydroxyl Radical | 83.4% | Lower than stilbene (BHA) |
Enzyme Inhibition Related to Oxidative Stress Pathways (e.g., HO-1, NQO-1)
Beyond direct radical scavenging, these compounds can bolster cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). mdpi.com In the presence of oxidative stress or activators like certain stilbenes, Nrf2 is released from Keap1 and moves to the nucleus. nih.govmdpi.com
Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs). nih.govnih.gov This binding initiates the transcription of a suite of protective genes, including those for phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone acceptor oxidoreductase 1 (NQO-1). nih.govnih.govnih.gov The upregulation of HO-1 and NQO1 enhances the cell's capacity to neutralize oxidants and electrophiles, thus providing an indirect but potent antioxidant effect. nih.govresearchgate.net Studies on various stilbenes and other phenolic compounds have confirmed their ability to induce HO-1 and NQO1 expression through this Nrf2-dependent mechanism. nih.govnih.gov
Cellular Protection Mechanisms against Oxidative Damage (e.g., Mitochondrial Function)
Oxidative stress can inflict significant damage on cellular components, with mitochondria being particularly vulnerable. Deficits in mitochondrial function are a critical factor in cell death pathways. nih.gov Excessive production of ROS can lead to the loss of mitochondrial membrane potential, impairing cellular energy production and initiating apoptosis. nih.gov
Compounds structurally related to this compound have shown the ability to protect against such damage. nih.gov These neuroprotective effects are partly mediated by the improvement of mitochondrial function. nih.gov Mechanistic studies show that these compounds can stabilize the mitochondrial membrane potential and reduce the overproduction of ROS. nih.gov Furthermore, they can ameliorate damage to mitochondrial axonal transport, a crucial process for neuronal health. nih.gov A novel resveratrol (B1683913) derivative, for instance, was found to induce the accumulation of mitochondrial ROS, leading to a collapse of the mitochondrial membrane potential and subsequent cell death in cancer cells, highlighting the complex, context-dependent role of these compounds in modulating mitochondrial activity. researchgate.net
Mechanistic Studies of Anti-Inflammatory Activity
The anti-inflammatory effects of 3,5-dihydroxy-4-isopropylstilbene are primarily attributed to its ability to modulate key inflammatory pathways and signaling molecules.
Modulation of Inflammatory Enzyme Pathways (e.g., Cyclooxygenase (COX), Lipoxygenase (LOX))
Inflammation is often driven by the metabolic products of arachidonic acid, which is processed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comresearchgate.net The COX pathway produces prostaglandins (B1171923), while the LOX pathway generates leukotrienes; both are potent inflammatory mediators. nih.govmdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. mdpi.com
There is growing interest in developing dual inhibitors of both COX and LOX, which could offer broader anti-inflammatory efficacy. nih.gov Stilbenes and related polyphenolic compounds are among the natural products being investigated for this dual inhibitory activity. mdpi.com By inhibiting both COX and LOX, these compounds can simultaneously block the production of prostaglandins and leukotrienes, thereby attenuating the inflammatory response more comprehensively. researchgate.netnih.gov
| Enzyme Pathway | Key Enzyme | Inflammatory Products | Effect of Inhibition |
|---|---|---|---|
| Cyclooxygenase Pathway | COX-1, COX-2 | Prostaglandins | Reduced inflammation and pain |
| Lipoxygenase Pathway | 5-LOX | Leukotrienes | Reduced inflammation, particularly in chronic conditions |
Interaction with Cellular Signaling Pathways (e.g., Aryl Hydrocarbon Receptor (AhR) Pathway)
A key mechanism underlying the anti-inflammatory and immune-modulating activity of the derivative (E)-3,5-dihydroxy-4-isopropylstilbene is its interaction with the Aryl Hydrocarbon Receptor (AhR). chemicalbook.com The AhR is a ligand-activated transcription factor present in the cytoplasm of various cells, including immune cells. mdpi.comnih.govnih.gov
In its inactive state, AhR is part of a protein complex. mdpi.com When a ligand, such as 3,5-dihydroxy-4-isopropylstilbene, binds to AhR, the receptor is activated and moves into the cell nucleus. chemicalbook.commdpi.com In the nucleus, it partners with another protein, the AhR nuclear translocator (ARNT), and this new complex binds to specific DNA sequences called xenobiotic response elements (XREs). mdpi.commdpi.com This binding regulates the expression of target genes, leading to a modulation of the immune response. Specifically, the activation of AhR by this stilbene derivative has been shown to reduce the production of proinflammatory cytokines involved in autoimmune and allergic diseases. chemicalbook.com
Influence on Cytokine Production and Modulation
The stilbene derivative of this compound, known as Tapinarof or Benvitimod (B1666157) ((E)-3,5-dihydroxy-4-isopropylstilbene), has demonstrated notable anti-inflammatory and immune-modulating properties. chemicalbook.com This activity is primarily mediated through its interaction with the aryl hydrocarbon receptor (AHR), which in turn leads to a reduction in pro-inflammatory cytokines. chemicalbook.com Research has indicated that this compound can influence cytokines involved in Th1- and Th17-type autoimmune inflammatory responses, as well as Th2-type allergic diseases. chemicalbook.com Specifically, in the context of psoriasis treatment, benvitimod has been shown to decrease the production of inflammatory cytokines. chemicalbook.com Furthermore, the compound 3,5-dihydroxy-4-isopropyl-trans-stilbene has been identified as an inhibitor of the Th17 molecular pathway, which is implicated in various inflammatory and autoimmune disorders. google.com Another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been observed to suppress the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin-6, and interleukin-1β in mouse macrophages. nih.gov
| Compound | Cytokine(s) Modulated | Cell/System Studied | Reference |
| (E)-3,5-dihydroxy-4-isopropylstilbene (Benvitimod/Tapinarof) | Pro-inflammatory cytokines (involved in Th1, Th17, and Th2 responses) | Psoriasis models | chemicalbook.com |
| 3,5-dihydroxy-4-isopropyl-trans-stilbene | IL-17A | Mammalian models | google.com |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Tumor necrosis factor-α, Interleukin-6, Interleukin-1β | Mouse macrophage RAW264.7 cells | nih.gov |
Mechanistic Studies of Anticancer Research Potential
Induction of Apoptosis and Cellular Senescence
Stilbene compounds, a class to which derivatives of this compound belong, are recognized for their capacity to induce both apoptosis (programmed cell death) and cellular senescence in cancer cells. mdpi.comnih.gov The induction of senescence, a state of irreversible cell cycle arrest, is a potent tumor-suppressive mechanism. nih.gov Stilbenoids can trigger senescence through various pathways, including telomere shortening and the activation of DNA damage responses. mdpi.com
Structurally similar compounds have also been shown to be effective inducers of apoptosis. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been demonstrated to induce apoptosis in human gastric adenocarcinoma cells. nih.gov Similarly, ethyl-3,4-dihydroxybenzoate, an ester of a related benzoic acid, induces caspase-dependent apoptosis in esophageal squamous cell carcinoma cells. nih.gov This compound was also found to cause a loss in mitochondrial membrane permeabilization, a key event in the intrinsic apoptotic pathway. nih.gov While direct studies on this compound are limited, the activities of its close analogs suggest a potential for similar pro-apoptotic and senescence-inducing effects.
| Compound Class/Derivative | Biological Effect | Mechanism Highlight | Reference |
| Stilbene Compounds | Induction of cellular senescence and apoptosis | Inhibition of telomerase, DNA damage response | mdpi.comnih.gov |
| 3,4-Dihydroxybenzoic acid | Apoptosis induction | - | nih.gov |
| Ethyl-3,4-dihydroxybenzoate | Caspase-dependent apoptosis | Loss of mitochondrial membrane permeabilization | nih.gov |
Activation of Caspase Pathways and DNA Fragmentation
The apoptotic activity of compounds structurally related to this compound often involves the activation of caspase cascades. Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. For example, the resveratrol derivative, trans-3, 5, 4'-trimethoxystilbene, has been shown to activate caspases and increase the cleavage of PARP-1, a hallmark of apoptosis, in osteosarcoma cells. nih.govresearchgate.net Another study on a dibenzyloxy derivative of hydroxystilbene identified early activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, leading to the subsequent cleavage of caspase-3, an executioner caspase. researchgate.net
Furthermore, the induction of apoptosis by 3,4-dihydroxybenzoic acid in human gastric carcinoma cells has been linked to both mitochondria- and Fas-mediated caspase activation. nih.gov The process of apoptosis culminates in the fragmentation of DNA, a key feature of this form of cell death. The observation of apoptotic bodies and an increase in the hypodiploid phase in cells treated with 3,4-dihydroxybenzoic acid are indicative of DNA fragmentation. nih.gov These findings suggest that a likely mechanism for the anticancer potential of this compound and its derivatives is through the initiation of caspase-dependent pathways leading to DNA fragmentation.
Modulation of Molecular Targets Implicated in Cancer (e.g., Hsp90, EZH2, STAT3, S6K1)
Derivatives of this compound have been shown to modulate key molecular targets that are often dysregulated in cancer.
STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. nih.govnih.govmdpi.com The stilbene derivative Benvitimod has been reported to affect the JAK/STAT3 pathway, which is crucial for its therapeutic effects. chemicalbook.com Furthermore, other benzoic acid-based compounds have been developed as STAT3 inhibitors, demonstrating the potential of this chemical scaffold to target the STAT3 signaling pathway. nih.gov These inhibitors can disrupt STAT3 dimerization, a critical step for its activation and subsequent translocation to the nucleus. nih.gov
EZH2: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in cancer and contributes to the epigenetic silencing of tumor suppressor genes. Inhibition of EZH2 has been shown to promote the differentiation of cancer cells and can synergize with other anticancer agents. nih.gov While direct inhibition of EZH2 by this compound has not been explicitly demonstrated, the broader context of epigenetic modulation by small molecules suggests this as a potential area for investigation.
At present, there is limited direct evidence in the reviewed literature linking this compound or its immediate derivatives to the modulation of Heat shock protein 90 (Hsp90) or Ribosomal protein S6 kinase beta-1 (S6K1).
| Molecular Target | Modulating Compound/Class | Effect | Reference |
| STAT3 | (E)-3,5-dihydroxy-4-isopropylstilbene (Benvitimod) | Affects JAK/STAT3 pathway | chemicalbook.com |
| STAT3 | Benzoic acid-based inhibitors | Inhibition of STAT3 signaling | nih.gov |
| EZH2 | GSK126 (example EZH2 inhibitor) | Primes osteogenic differentiation | nih.gov |
Impact on Cell Proliferation and Cell Cycle Regulation
A significant aspect of the anticancer potential of this compound and its derivatives lies in their ability to inhibit cell proliferation and regulate the cell cycle. Stilbene compounds, in general, are known to suppress the proliferation of cancer cells. nih.gov This antiproliferative activity is often linked to the induction of cell cycle arrest. For example, a resveratrol analogue, 4,4'-dihydroxy-trans-stilbene, was found to induce a G1 phase arrest in the cell cycle of fibroblasts. gsartor.org
Similarly, 3,4-dihydroxybenzoic acid has demonstrated a time- and dose-dependent antiproliferative effect on human gastric adenocarcinoma cells. nih.gov The derivative ethyl-3,4-dihydroxybenzoate has been shown to induce S phase accumulation in esophageal squamous cell carcinoma cells. nih.gov Another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), suppressed the growth of mouse macrophage cells by reducing the levels of signaling factors that promote cell proliferation, such as Ras, PI3K, Akt, and mTOR, while increasing the levels of cell growth suppressors like p53 and p21. nih.gov These findings collectively suggest that this compound and its derivatives likely exert their anticancer effects in part by halting cell proliferation and interfering with the normal progression of the cell cycle.
| Compound/Derivative | Effect on Cell Proliferation | Effect on Cell Cycle | Cell Line | Reference |
| 4,4'-dihydroxy-trans-stilbene | Antiproliferative | G1 arrest | Fibroblasts | gsartor.org |
| 3,4-Dihydroxybenzoic acid | Antiproliferative | - | Human gastric adenocarcinoma (AGS) | nih.gov |
| Ethyl-3,4-dihydroxybenzoate | - | S phase accumulation | Esophageal cancer KYSE 170 | nih.gov |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Growth suppression | Upregulation of p53, p21 | Mouse macrophage RAW264.7 | nih.gov |
Other Mechanistic Biological Investigations (e.g., Enzyme Inhibition beyond inflammation/oxidation)
Beyond its potential roles in inflammation and cancer, 3,5-dihydroxybenzoic acid and its derivatives have been investigated for their ability to inhibit specific enzymes. One notable target is tyrosine phenol-lyase (TPL) , an enzyme found in certain intestinal bacteria that converts L-tyrosine into phenol (B47542). nih.gov Phenol and its metabolites are considered uremic toxins. nih.gov 3,5-dihydroxybenzoic acid has been identified as a competitive inhibitor of TPL, with a reported Ki of 25.7 μM. nih.govmedchemexpress.com In a mouse model, dietary supplementation with this compound led to a significant decrease in fecal phenol levels. nih.gov
Another enzyme that is potently inhibited by derivatives of 3,5-dihydroxybenzoic acid is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase . This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, but not in animals. Aromatic analogues synthesized from 3,5-dihydroxybenzoic acid were found to be highly effective competitive inhibitors of E. coli EPSP synthase. nih.gov One such analogue demonstrated an apparent Ki of 160 +/- 40 nM, highlighting the potential of the 3,5-dihydroxybenzoic acid scaffold in the design of specific enzyme inhibitors. nih.gov Additionally, 3,5-dihydroxybenzoic acid has been identified as an agonist for the hydroxycarboxylic acid receptor 1 (HCA1, also known as GPR81), which is involved in the inhibition of lipolysis in adipocytes. medchemexpress.com
| Enzyme/Receptor | Inhibitor/Agonist | Type of Inhibition/Activity | Ki/IC50 | Reference |
| Tyrosine phenol-lyase (TPL) | 3,5-Dihydroxybenzoic acid | Competitive inhibitor | Ki = 25.7 μM | nih.govmedchemexpress.com |
| EPSP synthase | Aromatic analogue of 3,5-dihydroxybenzoic acid | Competitive inhibitor | Ki = 160 +/- 40 nM | nih.gov |
| Hydroxycarboxylic acid receptor 1 (HCA1/GPR81) | 3,5-Dihydroxybenzoic acid | Agonist | IC50 = 112 μM (for cAMP inhibition) | medchemexpress.com |
Tyrosinase Inhibition Mechanisms (as observed for related benzoic acid derivatives)
The investigation into the tyrosinase inhibitory properties of various benzoic acid derivatives has revealed several underlying mechanisms, primarily centered on their interaction with the enzyme's active site. Tyrosinase is a copper-containing enzyme responsible for catalyzing the rate-limiting steps in melanin (B1238610) biosynthesis. researchgate.netfrontiersin.org The inhibition of this enzyme is a key strategy for targeting hyperpigmentation. nih.gov While direct studies on this compound are not extensively detailed in the provided literature, the mechanisms can be inferred from the behavior of structurally related benzoic acid and hydroxybenzoic acid derivatives.
Kinetic studies on different benzoic acid derivatives have demonstrated that they can inhibit tyrosinase activity through various modes, including competitive and non-competitive inhibition. nih.govtandfonline.com For instance, p-hydroxybenzoic acid and its methyl ester, methyl p-hydroxybenzoate, have been identified as competitive inhibitors of tyrosinase with respect to the substrate L-tyrosine. tandfonline.com This competitive mechanism suggests that these molecules bind to the active site of the enzyme, likely through coordination of their phenoxy groups to the copper ions, thereby preventing the substrate from binding. tandfonline.com
Conversely, other studies have characterized certain benzoic acid derivatives as non-competitive inhibitors. nih.govnih.gov Non-competitive inhibition implies that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding directly. For example, kinetic analysis of compounds like 2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate revealed a non-competitive, reversible inhibition of the diphenolase activity of tyrosinase. nih.gov
A principal mechanism underlying the inhibitory action of many benzoic acid derivatives is the chelation of the copper ions within the tyrosinase active site. nih.govnih.gov The carboxyl group present in the molecular structure of benzoate (B1203000) can act as a nucleophile, potentially chelating the Cu²⁺ ions that are essential for the enzyme's catalytic function. nih.gov Similarly, the 3-hydroxy-4-keto moiety found in related structures like flavonols is known to be crucial for copper chelation. nih.gov For hydroxyl-substituted benzoic acids, the phenolic hydroxyl groups are also predicted to play a significant role. Molecular docking studies suggest that these hydroxyl groups can interact directly with the catalytic copper ions in the active site. nih.gov
The structure-activity relationships (SAR) of these compounds are critical to their potency. The number and position of hydroxyl groups on the benzoic acid scaffold significantly influence the inhibitory activity. For example, gallic acid (3,4,5-trihydroxybenzoic acid) is a known tyrosinase inhibitor. nih.gov The inhibitory potential is also affected by other substitutions on the aromatic ring and by modifications to the carboxyl group, such as esterification, which can alter the compound's binding affinity and inhibitory mechanism. tandfonline.comnih.govtandfonline.com
Table 1: Tyrosinase Inhibitory Activity of Selected Benzoic Acid Derivatives
| Compound | IC₅₀ (μM) | Standard Inhibitor | IC₅₀ (μM) of Standard | Reference |
| Compound 7 (a dinitro-benzamide derivative) | 1.09 | Kojic acid | 16.67 | tandfonline.comnih.govtandfonline.com |
| L-mimosine | 3.68 | tandfonline.comnih.govtandfonline.com | ||
| Compound 9 (a dinitro-benzamide derivative) | 2.09 | Kojic acid | 16.67 | tandfonline.com |
| L-mimosine | 3.68 | tandfonline.com | ||
| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6c | 5.7 | Kojic acid | 16.7 | nih.gov |
| Compound 10 (a dinitro-benzamide derivative) | 11.83 | Kojic acid | 16.67 | tandfonline.com |
| L-mimosine | 3.68 | tandfonline.com | ||
| (2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate) 4d | 23.8 | Kojic acid | 16.7 | nih.gov |
| Compound 6 (4-nitro-phenyl benzoate derivative) | 29.72 | Not specified | Not specified | tandfonline.com |
| Gallic acid | 4500 | Kojic acid | Not specified | nih.gov |
| p-hydroxybenzoic acid | 980 (0.98 mM) | Arbutin | 320 (0.32 mM) | tandfonline.com |
| methyl p-hydroxybenzoate | 660 (0.66 mM) | Arbutin | 320 (0.32 mM) | tandfonline.com |
Note: The table presents a selection of benzoic acid derivatives and related compounds to illustrate the range of inhibitory potencies observed in scientific literature. "Compound 7", "Compound 9", "Compound 10", and "Compound 6" refer to specific synthetic derivatives as designated in the cited source.
Structure Activity Relationship Sar Studies and Synthesis of Analogs/derivatives of 3,5 Dihydroxy 4 Isopropylbenzoic Acid
Design and Synthesis of Novel Derivatives
The chemical structure of 3,5-dihydroxy-4-isopropylbenzoic acid offers three primary sites for modification: the two hydroxyl groups and the carboxylic acid functionality. The design of novel derivatives focuses on altering these sites to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can influence biological interactions.
The synthesis of derivatives often starts from precursors like 3,5-dihydroxybenzoic acid or its methoxy-protected form, 3,5-dimethoxybenzoic acid. chemicalbook.comguidechem.com The isopropyl group is typically introduced via a Friedel-Crafts alkylation reaction. For instance, 3,5-dimethoxybenzoate (B1226732) can be reacted with isopropanol (B130326) in the presence of a strong acid like sulfuric acid to yield the 4-isopropyl derivative. newdrugapprovals.org Subsequent modifications can then be performed on the functional groups.
A key derivative, 3-(3,5-dihydroxy-4-isopropylphenyl) acrylic acid, is synthesized from 3,5-dimethoxy-4-isopropylbenzoic acid. This involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to an aldehyde, and finally a condensation reaction to form the acrylic acid moiety. google.com This demonstrates how the core scaffold can be extended to create compounds with different functionalities.
Elucidation of Structural Features Critical for Biological Activity
The biological activity of phenolic acids is intrinsically linked to their specific structural components. While detailed comparative data for derivatives of this compound is limited, the importance of each functional group can be inferred from studies on analogous compounds.
Hydroxyl Groups: The two phenolic hydroxyl groups at the 3 and 5 positions are critical. They can act as hydrogen bond donors and acceptors, which is often essential for interaction with biological targets like enzyme active sites or receptors. drugdesign.org Furthermore, they are key to the antioxidant properties of phenolic compounds, as they can donate a hydrogen atom to scavenge free radicals. nih.gov Studies on various dihydroxybenzoic acids have shown that the 3,5-substitution pattern confers strong antioxidant activity. nih.gov Modification of these groups, for example through alkylation to form methoxy (B1213986) ethers, would eliminate this hydrogen-donating ability and is expected to significantly alter biological activity.
Carboxylic Acid Functionality: The carboxylic acid group is a strong hydrogen bond acceptor and can be ionized at physiological pH, rendering the molecule anionic. This negative charge can form strong ionic interactions (salt bridges) with positively charged residues (e.g., lysine (B10760008) or arginine) in a protein target. This functionality is pivotal for the molecule's solubility in aqueous media and its ability to engage in specific electrostatic interactions.
Strategies for Scaffold Modification and Functionalization
Standard organic chemistry reactions can be employed to modify the this compound scaffold, creating a library of derivatives for SAR studies.
Esterification: The carboxylic acid can be readily converted to an ester through reactions like the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This modification neutralizes the negative charge of the carboxylate, increases lipophilicity, and can improve cell membrane permeability. A variety of esters (methyl, ethyl, propyl, etc.) can be synthesized to probe the effect of alkyl chain length on activity. google.com
Alkylation: The phenolic hydroxyl groups are susceptible to alkylation. A common strategy involves using an alkyl halide (like dimethyl sulfate) and a base (like potassium carbonate) to convert the hydroxyl groups into alkoxy groups (e.g., methoxy). chemicalbook.comnih.gov This modification removes the hydrogen-bonding donor capability and increases lipophilicity, which can have a profound impact on target binding and pharmacokinetic properties.
Amidation: The carboxylic acid can be transformed into an amide by reacting it with an amine, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com Amides are generally more stable to hydrolysis than esters and offer different hydrogen bonding patterns (the amide N-H can act as a hydrogen bond donor). Synthesizing a range of amides with different amine substituents allows for the exploration of how changes in size, charge, and hydrogen-bonding potential at this position affect biological activity.
| Modification Strategy | Functional Group Targeted | Typical Reagents | Resulting Derivative | Expected Change in Properties |
|---|---|---|---|---|
| Esterification | Carboxylic Acid | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Increased lipophilicity; Loss of negative charge |
| Alkylation | Hydroxyl Groups | Alkyl Halide (e.g., Dimethyl sulfate), Base (e.g., K₂CO₃) | Ether (e.g., Methoxy) | Increased lipophilicity; Loss of H-bond donation |
| Amidation | Carboxylic Acid | Amine, Coupling Agent (e.g., DCC) | Amide | Neutralization of charge; Addition of H-bond donor |
Comparative Analysis of Biological Activities (Mechanistic Focus)
A direct comparative analysis of a series of this compound derivatives is limited by the lack of published data. However, a mechanistic interpretation based on the functional group modifications provides a framework for predicting their relative biological activities.
For a hypothetical biological target where the parent acid is active, derivatives would likely show a range of potencies. For example, if the antioxidant activity is the primary measure, derivatives where the hydroxyl groups are alkylated (e.g., 3,5-dimethoxy-4-isopropylbenzoic acid) would be expected to have significantly reduced or abolished activity, as the mechanism relies on the phenolic protons.
If the activity depends on an ionic interaction via the carboxylic acid, ester or amide derivatives would likely be inactive or act through a different mechanism, perhaps as prodrugs that are hydrolyzed back to the active acid form. Conversely, if increased membrane permeability is required to reach an intracellular target, the more lipophilic ester derivatives might show enhanced cellular activity compared to the parent acid, provided they can be converted back to the active form or are active themselves.
The table below illustrates a hypothetical comparative analysis based on these mechanistic principles.
| Derivative | Key Structural Change | Predicted Impact on Antioxidant Activity | Predicted Impact on Receptor Binding (Ionic) | Predicted Cellular Permeability |
|---|---|---|---|---|
| Parent Acid | - | High | High | Low |
| Methyl Ester | -COOH → -COOCH₃ | High | Abolished | High |
| Dimethyl Ether | -OH → -OCH₃ | Abolished | High | Moderate |
| Amide | -COOH → -CONH₂ | High | Abolished | Moderate |
This analysis underscores the importance of systematic modification and testing to build a comprehensive SAR profile, which can guide the future design of more potent and specific analogs.
Theoretical and Computational Chemistry Studies of 3,5 Dihydroxy 4 Isopropylbenzoic Acid and Its Interactions
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
For 3,5-Dihydroxy-4-isopropylbenzoic acid, molecular docking simulations would be employed to predict how it fits into the active site of a specific biological target, such as an enzyme or a receptor. The primary outputs of a docking simulation are the binding poses and a scoring function, which estimates the binding affinity. A lower, more negative docking score typically indicates a stronger, more favorable binding interaction. nih.gov
If this compound were to be docked against a hypothetical enzyme target, the results could be summarized as shown in the illustrative table below. The binding affinity is a measure of the strength of the interaction, while the inhibition constant (Ki) is a related value indicating how potently the compound might inhibit the enzyme's function.
Table 1: Illustrative Docking Results for this compound with a Hypothetical Protein Target This data is for illustrative purposes only and represents the type of output generated from molecular docking simulations.
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
|---|---|---|---|
| This compound | Enzyme X (e.g., Cyclooxygenase-2) | -7.8 | 1.5 |
Beyond predicting binding affinity, docking simulations provide detailed insights into the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity. For this compound, key interactions would likely involve its functional groups:
Hydrogen Bonds: The two hydroxyl (-OH) groups and the carboxylic acid (-COOH) group are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the protein's binding site.
Hydrophobic Interactions: The isopropyl group and the benzene (B151609) ring would likely engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine).
Pi-Stacking: The aromatic benzene ring can form π-π stacking or π-cation interactions with residues like Phenylalanine, Tyrosine, or Tryptophan.
A detailed analysis of the docking pose would identify the specific amino acid residues involved and the distances of these interactions, clarifying the structural basis for the compound's binding.
Table 2: Example of Key Intermolecular Interactions for this compound in a Hypothetical Binding Site This table is a hypothetical representation of the detailed interaction data provided by docking software.
| Interaction Type | Functional Group on Ligand | Interacting Amino Acid Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | 3-hydroxyl | Serine 144 | 2.9 |
| Hydrogen Bond | 5-hydroxyl | Glutamate 166 | 3.1 |
| Hydrogen Bond | Carboxylic Acid | Histidine 41 | 2.8 |
| Hydrophobic | Isopropyl Group | Leucine 89 | 3.9 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structures of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). drugdesign.orgnih.gov These models are built by correlating calculated molecular descriptors with experimentally measured activities or properties.
For a class of compounds like phenolic acids, a QSAR model could be developed to predict their antioxidant activity. nih.gov Descriptors used in such a model for this compound would include:
Electronic Descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).
Topological Descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Physicochemical Descriptors: Such as the logarithm of the partition coefficient (LogP), which relates to hydrophobicity. nih.gov
A resulting QSAR model is an equation that can predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. nih.gov This allows for the rational design of more potent analogues.
Table 3: Example Molecular Descriptors for this compound Used in QSAR/QSPR Modeling This table contains representative descriptors that would be calculated for use in a QSAR model.
| Descriptor Class | Specific Descriptor | Calculated Value (Illustrative) |
|---|---|---|
| Physicochemical | LogP (Hydrophobicity) | 2.15 |
| Topological | Molecular Weight | 196.21 g/mol |
| Topological | Number of Hydrogen Bond Donors | 3 |
| Topological | Number of Hydrogen Bond Acceptors | 4 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations can provide highly accurate information about molecular geometry, vibrational frequencies, and various electronic properties. nih.gov
For this compound, DFT calculations would be used to determine:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.
Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Table 4: Illustrative DFT-Calculated Properties for this compound This data is hypothetical and represents typical outputs from DFT calculations.
| Property | Description | Calculated Value (Illustrative) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.8 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 4.4 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |
Advanced Analytical Methodologies for Research and Characterization of 3,5 Dihydroxy 4 Isopropylbenzoic Acid
Development of High-Performance Liquid Chromatography (HPLC) Methods for Research Applications
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 3,5-Dihydroxy-4-isopropylstilbene (B173183) due to its high resolution, sensitivity, and quantitative accuracy. creative-proteomics.com Methods are typically developed using reversed-phase chromatography, which effectively separates the nonpolar stilbene (B7821643) from more polar matrix components.
A common setup involves a C18 or C8 stationary phase, which provides the necessary hydrophobic interactions for retaining the compound. nih.govnih.gov The mobile phase is often a gradient or isocratic mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, sometimes buffered or containing an acid like acetic acid to improve peak shape. nih.govnih.gov Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the stilbene chromophore exhibits maximum absorbance, such as 316 nm. nih.gov
Purity Analysis and Quantification in Research Samples
HPLC methods are crucial for determining the purity of synthesized 3,5-Dihydroxy-4-isopropylstilbene and for its quantification in various research samples, including pharmaceutical formulations and biological matrices. nih.gov Method validation is performed to ensure reliability, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
For instance, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for quantifying the compound (referred to as Benvitimod) in human plasma demonstrated excellent linearity over a concentration range of 0.1–10.0 ng/mL. nih.gov The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, showcasing the method's high sensitivity. nih.gov Similarly, an HPLC-MS/MS method for its detection in cosmetics reported an LOD of 0.02 mg/kg and an LOQ of 0.067 mg/kg, with high average recoveries. nih.gov
| Matrix | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery (%) |
|---|---|---|---|---|---|---|
| Human Plasma | LC-MS/MS | 0.1 - 10.0 ng/mL | > 0.99 | Not Reported | 0.1 ng/mL | > 80% |
| Cosmetics | HPLC-MS/MS | 1 - 100 µg/L | > 0.999 | 0.02 mg/kg | 0.067 mg/kg | 104.2 - 108.7% |
Chromatographic Separation of Isomers and Related Compounds
During the chemical synthesis of (E)-3,5-dihydroxy-4-isopropylstilbene (the active E-isomer, Benvitimod), the formation of the corresponding (Z)-isomer is a significant concern, as it represents a major impurity. researchgate.net The structural difference between the E (trans) and Z (cis) isomers necessitates their effective chromatographic separation for accurate purity assessment and quality control.
HPLC methods are specifically designed to resolve these geometric isomers. The difference in the spatial arrangement of the phenyl rings relative to the double bond leads to different interactions with the stationary phase, allowing for their separation. The development of such methods is critical to control the manufacturing process and ensure the quality and efficacy of the final compound. researchgate.net Chromatographic separation, followed by characterization using techniques like Nuclear Magnetic Resonance (NMR), is essential to confirm the identity of each isomer. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling and Identification in Biological Extracts
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for identifying and quantifying metabolites in complex biological samples. nih.gov This methodology is particularly suited for volatile and semi-volatile compounds. gcms.cz For non-volatile compounds like stilbenes, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.
The process involves an extraction of metabolites from a biological matrix (e.g., plasma, urine, or tissue), followed by derivatization. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which fragments them into characteristic patterns. These mass spectra act as molecular fingerprints, which can be compared against spectral libraries for unambiguous metabolite identification. nih.govgcms.cz While GC/MS is a cornerstone of metabolomics, specific studies detailing the metabolite profiling of 3,5-dihydroxy-4-isopropylstilbene using this technique are not widely reported in the reviewed literature. However, the methodology remains highly applicable for investigating its metabolic pathways in preclinical and clinical research.
Bio-Autography Methods for Activity-Guided Fractionation in Natural Product Research
Bio-autography is a technique that couples chromatographic separation, typically Thin-Layer Chromatography (TLC), with a biological assay. This approach is invaluable in natural product research for rapidly identifying bioactive compounds within a complex extract, a process known as activity-guided fractionation. nih.govnih.gov
In this method, a crude extract is separated on a TLC plate. The plate is then treated with a reagent or organism (such as bacteria or an enzyme with a substrate) to detect a specific biological activity. fao.org For example, to find antioxidant compounds, the plate can be sprayed with a solution of a stable radical like 2,2-diphenyl-1-picrylhydrazyl (DPPH). Active compounds appear as clear zones on a colored background. fao.org This allows researchers to pinpoint the exact location of the active compound(s) on the chromatogram, guiding their subsequent isolation and purification. nih.gov This technique is highly relevant for screening plant extracts or bacterial cultures for novel stilbenes with specific biological activities, such as antimicrobial or antioxidant properties. nih.govsemanticscholar.org
Specialized Analytical Techniques for Trace Analysis and Complex Matrix Studies
Analyzing trace levels of 3,5-dihydroxy-4-isopropylstilbene in complex biological or environmental matrices presents significant challenges due to the presence of interfering substances. These interferences, known as matrix effects, can suppress or enhance the analyte signal, leading to inaccurate quantification. nih.govmdpi.com
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis in such matrices. nih.govnih.gov This technique offers exceptional selectivity and sensitivity. In LC-MS/MS, after chromatographic separation, the parent ion of the target analyte is selected in the first mass spectrometer, fragmented, and then specific fragment ions are monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), filters out noise from matrix components, significantly improving the signal-to-noise ratio and allowing for quantification at very low levels (ng/g or ng/mL). nih.govresearchgate.net Strategies to mitigate matrix effects include thorough sample cleanup using techniques like Solid Phase Extraction (SPE), the use of matrix-matched calibrants, and the inclusion of a stable isotope-labeled internal standard. nih.govmdpi.com
Biosynthesis and Metabolism of 3,5 Dihydroxy 4 Isopropylbenzoic Acid in Research Contexts
Proposed Biosynthetic Pathways in Natural Producers
There is no available scientific literature that describes the biosynthesis of 3,5-Dihydroxy-4-isopropylbenzoic acid in any known natural organism. While the biosynthesis of structurally related phenolic acids, such as other dihydroxybenzoic acids, has been studied, no pathways have been proposed or identified for this specific isopropyl-substituted compound.
In Vitro and Animal Model Studies on Metabolic Fate and Biotransformation
Scientific investigations into the metabolic fate and biotransformation of this compound are not documented in published research. Consequently, there are no available data from either in vitro experiments or studies involving animal models to report.
Due to the lack of experimental data, a data table summarizing research findings on the metabolism of this compound cannot be generated.
Enzyme Systems Involved in Metabolism of the Compound or its Analogues
There is no information available to identify the specific enzyme systems that may be involved in the metabolism of this compound. Research on analogous compounds is also not sufficiently specific to extrapolate and identify potential enzymes with confidence.
Implications of Metabolic Pathways for Biological Research
Given the absence of any identified metabolic pathways for this compound, the implications of these pathways for biological research cannot be discussed. Understanding the metabolism of a compound is crucial for interpreting its biological activity, pharmacokinetics, and potential toxicological profile in research settings. Without this fundamental information, the broader biological relevance of this compound remains uncharacterized.
Research Perspectives and Future Directions for 3,5 Dihydroxy 4 Isopropylbenzoic Acid
Potential of 3,5-Dihydroxy-4-isopropylbenzoic Acid as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. While direct research into this compound as a chemical probe is not extensively documented, its structural features suggest significant potential.
The dihydroxybenzoic acid motif is known to interact with various biological targets. Different isomers of DHBA have been shown to act as enzyme inhibitors or to interfere with protein aggregation processes, such as the dissociation of Aβ oligomers implicated in neurodegenerative diseases. nih.govnih.gov The specific 3,5-dihydroxy substitution pattern, combined with the lipophilic 4-isopropyl group, could confer unique binding properties. The isopropyl group, in particular, may enhance membrane permeability or facilitate interactions with hydrophobic pockets in target proteins, allowing it to probe cellular functions that are inaccessible to more polar analogues.
Furthermore, the phenolic hydroxyl groups can be synthetically modified to incorporate reporter tags, such as fluorophores or biotin, without drastically altering the core structure. Such tagged versions of this compound could be invaluable tools for target identification, visualization of biological processes, and pull-down assays to isolate and identify binding partners within a cellular lysate.
Role as a Scaffold for Rational Drug Design and Discovery (mechanistic focus, not clinical development)
A scaffold is a core molecular structure upon which a variety of chemical modifications can be made to create a library of new compounds with diverse properties. The this compound structure is a promising scaffold for rational drug design due to its synthetic tractability and the presence of multiple functional groups that can be independently modified.
The key value of this scaffold is demonstrated by its connection to the stilbenoid natural product Tapinarof ((E)-3,5-dihydroxy-4-isopropylstilbene), an aryl hydrocarbon receptor (AHR) agonist used in therapeutic applications. chemicalbook.com Synthetic routes to Tapinarof have utilized a closely related benzoic acid derivative as a key intermediate, highlighting the scaffold's utility in accessing more complex, biologically active molecules. chemicalbook.com
Rational drug design efforts can leverage this scaffold in several ways:
Modification of the Carboxylic Acid: The carboxyl group can be converted into esters, amides, or other bioisosteres to modulate solubility, cell permeability, and binding interactions with target proteins.
Derivatization of the Hydroxyl Groups: The two hydroxyl groups can be selectively alkylated, acylated, or used as attachment points for other functional groups to explore structure-activity relationships (SAR).
Exploration of the Isopropyl Group: While the isopropyl group provides a key lipophilic feature, it can be replaced with other alkyl or aryl groups to fine-tune the steric and electronic properties of the molecule.
This systematic modification allows for the creation of a focused library of compounds built around the core 3,5-dihydroxy-4-isopropylphenyl moiety, enabling a detailed exploration of its potential to interact with a wide range of biological targets.
| Position of Modification | Core Functional Group | Potential Modifications | Objective of Modification |
| Position 1 | Carboxylic Acid (-COOH) | Esters, Amides, Tetrazoles | Improve pharmacokinetic properties, alter binding interactions |
| Positions 3 and 5 | Hydroxyl Groups (-OH) | Ethers (e.g., -OCH3), Esters (e.g., -OAc) | Modulate hydrogen bonding capacity, improve metabolic stability |
| Position 4 | Isopropyl Group (-CH(CH3)2) | Other alkyl groups, Cycloalkyl groups | Optimize lipophilicity, explore steric requirements of binding pockets |
This interactive table illustrates potential derivatization strategies for this compound in rational drug design.
Integration into Chemoinformatics and High-Throughput Screening Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds to identify "hits" with a desired biological activity. alitheagenomics.com Chemoinformatics plays a crucial role in managing, analyzing, and predicting the properties of the vast chemical libraries used in HTS.
While this compound may not be individually highlighted in many commercial libraries, its structural class—substituted phenolic acids—is a common feature of both natural product and synthetic compound collections. ppor.az Its integration into screening libraries would be straightforward. As a relatively small, functionalized molecule, it fits the criteria for fragment-based drug discovery or as a building block for larger, more complex molecules in diversity-oriented synthesis.
From a chemoinformatics perspective, the compound's properties can be readily calculated and stored in databases. These properties include:
Physicochemical Descriptors: Molecular weight, LogP (lipophilicity), polar surface area, and hydrogen bond donor/acceptor counts.
Structural Fingerprints: Digital representations of the molecular structure used for similarity searching and clustering.
Predicted Activities: In silico models can predict potential biological activities or liabilities (e.g., toxicity) based on its structure.
By including this compound and its virtual derivatives in chemoinformatic databases, researchers can perform large-scale virtual screens to prioritize which compounds are most likely to be active against a specific target before committing to costly and time-consuming chemical synthesis and HTS campaigns. biorxiv.org
Unexplored Research Avenues and Methodological Challenges
Despite its potential, this compound remains an understudied molecule, leaving numerous research avenues open for exploration.
Unexplored Research Avenues:
Comprehensive Biological Profiling: The compound has not been systematically screened against a broad range of biological targets. Its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, which are common for phenolic acids, are yet to be thoroughly investigated. globalresearchonline.netnih.gov
Metal Chelating Properties: The presence of two hydroxyl groups suggests potential for metal chelation. This property could be explored for applications in mitigating metal-induced oxidative stress or for the development of novel enzyme inhibitors that target metalloenzymes.
Elucidation of Biosynthetic Pathways: While related stilbenoids have been isolated from bacterial sources, the specific biosynthetic pathway leading to the 4-isopropyl substitution on a dihydroxybenzoic acid core is not well understood. nih.gov
Polymer and Materials Science Applications: Phenolic acids can be used as monomers for the synthesis of biodegradable polymers and resins. The unique substitution pattern of this compound could impart novel properties to such materials.
Methodological Challenges:
Regioselective Synthesis: A primary challenge is the development of efficient and scalable synthetic routes that precisely control the substitution pattern on the benzene (B151609) ring, particularly the introduction of the isopropyl group at position 4 relative to the other functional groups.
Selective Functionalization: Methodologies for selectively modifying one of the two hydroxyl groups or the carboxylic acid in the presence of the other functional groups are required for efficient library synthesis.
Broader Academic Impact and Scientific Significance of the Compound and its Related Chemical Class
The scientific significance of this compound is best understood within the context of its chemical class, the dihydroxybenzoic acids (DHBAs). DHBAs are prevalent in nature and serve as important metabolites and signaling molecules in plants and microbes. nih.gov They are also recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.com
The study of different DHBA isomers has yielded significant insights into structure-activity relationships. For instance, the positioning of the hydroxyl groups dramatically influences biological activity, as seen in their differential ability to dissociate amyloid-beta oligomers or inhibit enzymes. nih.govnih.gov
| DHBA Isomer | Common Name | Notable Biological Activity |
| 2,3-DHBA | Pyrocatechuic acid | Iron chelator, antioxidant. nih.gov |
| 2,5-DHBA | Gentisic acid | Antioxidant, Aβ oligomer dissociator, aspirin (B1665792) metabolite. nih.govwikipedia.org |
| 3,4-DHBA | Protocatechuic acid | Antioxidant, apoptotic effects on cancer cells. nih.gov |
| 3,5-DHBA | α-Resorcylic acid | Agonist for HCA1 receptor, inhibitor of EPSP synthase. nih.govmedchemexpress.com |
This interactive table summarizes the activities of various dihydroxybenzoic acid isomers, highlighting the importance of the chemical class.
The addition of an isopropyl group to the 3,5-DHBA core, creating the specific compound of interest, provides a valuable tool for probing how lipophilicity and sterics further modulate the inherent biological activities of the DHBA scaffold. Research into this compound and its derivatives, therefore, not only holds promise for discovering new chemical probes and drug leads but also contributes to a more profound fundamental understanding of how small molecular changes can lead to significant differences in biological function.
Q & A
Q. What are the recommended synthetic routes for 3,5-dihydroxy-4-isopropylbenzoic acid, and how can purity be optimized during synthesis?
Methodological Answer:
- Synthesis Strategy : Start with a substituted benzoic acid precursor (e.g., 4-isopropylresorcinol) and employ electrophilic aromatic substitution or hydroxylation under controlled pH and temperature. For example, Kolbe-Schmitt carboxylation can introduce the carboxylic acid group at the para position .
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) to remove byproducts like 3,5-dichloro derivatives or unreacted precursors .
- Purity Validation : Confirm via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) and NMR (¹H and ¹³C) to detect residual solvents or halogenated impurities .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer:
- Degradation Studies : Conduct accelerated stability testing at 40°C/75% RH over 6 months. Monitor degradation products (e.g., decarboxylation to 3,5-dihydroxy-4-isopropylbenzene) via LC-MS .
- pH-Dependent Stability : Prepare buffered solutions (pH 2–9) and analyze degradation kinetics using UV-Vis spectroscopy (λ = 270 nm). The compound is most stable at pH 4–6 due to reduced ionization of phenolic hydroxyl groups .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Data Harmonization : Compare bioassay conditions (e.g., cell lines, solvent carriers). For instance, discrepancies in antimicrobial activity may arise from solvent polarity (DMSO vs. ethanol) affecting compound solubility .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing -Cl with -Br in 3,5-dihalo analogs) to isolate contributions of steric vs. electronic effects. Use molecular docking to validate interactions with target enzymes (e.g., cytochrome P450) .
Q. How can researchers design assays to evaluate the compound’s interaction with biological macromolecules?
Methodological Answer:
- Fluorescence Quenching Assays : Titrate this compound into solutions of bovine serum albumin (BSA) and measure fluorescence emission (λex = 280 nm, λem = 345 nm). Calculate binding constants (Kb) using Stern-Volmer plots .
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during binding with DNA G-quadruplex structures to assess intercalation or groove-binding modes .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Methodological Answer:
- Challenge : Co-elution of structurally similar impurities (e.g., 3,5-dihydroxy-4-propylbenzoic acid) in HPLC.
- Resolution : Use UPLC with a phenyl-hexyl stationary phase and gradient elution (0.1% formic acid in water/acetonitrile) to enhance peak separation .
- Validation : Perform spike-and-recovery experiments with deuterated internal standards (e.g., d4-3,5-dihydroxybenzoic acid) to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
